molecular formula C14H11BrO B072529 2-Bromo-2-phenylacetophenone CAS No. 1484-50-0

2-Bromo-2-phenylacetophenone

Cat. No.: B072529
CAS No.: 1484-50-0
M. Wt: 275.14 g/mol
InChI Key: ZFFBIQMNKOJDJE-UHFFFAOYSA-N
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Description

    SCH 32615: is an enkephalinase inhibitor, which means it interferes with the degradation of endogenous enkephalins. These enkephalins are natural opioid peptides involved in pain modulation.

  • The compound’s chemical structure consists of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. Its molecular formula is C₂₁H₂₄N₂O₅ .
  • Enkephalinase: enzymes are responsible for breaking down enkephalins in the brain.

  • Scientific Research Applications

      Chemistry: serves as a valuable tool for studying enkephalin metabolism and opioid signaling pathways.

      Biology: Researchers explore its impact on pain modulation and neurobiology.

      Industry: While not widely used industrially, it contributes to scientific advancements.

  • Mechanism of Action

    Target of Action

    2-Bromo-2-phenylacetophenone is primarily used in the field of organic chemistry as a brominating agent . The primary targets of this compound are carbonyl compounds, specifically acetophenone derivatives .

    Mode of Action

    The compound interacts with its targets through a process known as α-bromination . Under acidic conditions, acetophenone derivatives undergo protonation to yield protonated carbonyl compounds . The bromine atom in this compound then substitutes the α-hydrogen atom of the carbonyl compound, resulting in the formation of α-brominated products .

    Biochemical Pathways

    The α-bromination reaction of carbonyl compounds is a significant pathway in organic chemistry . The α-brominated products derived from this reaction are important intermediates in various organic synthesis processes . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

    Result of Action

    The primary result of the action of this compound is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and are used in the production of a variety of chemicals .

    Action Environment

    The action of this compound is influenced by several environmental factors. For instance, the reaction temperature, reaction time, and dosage of the brominating agent can all affect the yield of the α-bromination reaction . Furthermore, the compound should be stored in a cool environment (0-6°C) to maintain its stability .

    Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactions: likely undergoes various reactions, including oxidation, reduction, and substitution

      Common Reagents and Conditions: Due to the lack of comprehensive data, we cannot provide specific reagents or conditions.

      Major Products: The primary products resulting from these reactions remain unspecified.

  • Comparison with Similar Compounds

      Uniqueness: stands out due to its specific inhibition of enkephalinase.

      Similar Compounds: Unfortunately, no direct comparisons with similar compounds are available.

    Properties

    IUPAC Name

    2-bromo-1,2-diphenylethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZFFBIQMNKOJDJE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H11BrO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30883681
    Record name Ethanone, 2-bromo-1,2-diphenyl-
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    Molecular Weight

    275.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Off-white powder; [Sigma-Aldrich MSDS]
    Record name 2-Bromo-1,2-diphenylethan-1-one
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    CAS No.

    1484-50-0
    Record name 2-Bromo-1,2-diphenylethanone
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    Record name Ethanone, 2-bromo-1,2-diphenyl-
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    Record name Ethanone, 2-bromo-1,2-diphenyl-
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    Record name Ethanone, 2-bromo-1,2-diphenyl-
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    Record name 2-bromo-1,2-diphenylethan-1-one
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    Synthesis routes and methods I

    Procedure details

    196 g (1 mole) of phenyl benzyl ketone were suspended in 1 liter of carbon tetrachloride. A solution of 51 ml (1 mole) of bromine in 50 ml of carbon tetrachloride were added dropwise, under irradiation (UV), at a rate such that a steady consumption of bromine took place. The solvent was then distilled off in a water pump vacuum. 274 g (quantitative yield) of ω-bromo-ω-phenyl-acetophenone of melting point 48°-50° C. were obtained. ##STR29##
    Quantity
    196 g
    Type
    reactant
    Reaction Step One
    Quantity
    51 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    50 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    1 L
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    In chloroform (200 ml) is dissolved 2-phenylacetophenone (25.5 g) and thereto is added a solution of bromine (22 g) in chloroform (100 ml) and the mixture is stirred at room temperature for 5 hours and then allowed to stand overnight. After distilling off chloroform, to the resulting residue is added methanol. The precipitates are filtered off and the filtrate is subjected to a silica gel chromatography and eluted with chloroform. The eluates are collected and distilled to remove chloroform to give 2-bromo-2-phenylacetophenone (26 g) as an oily substance.
    Quantity
    22 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    25.5 g
    Type
    reactant
    Reaction Step Two
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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